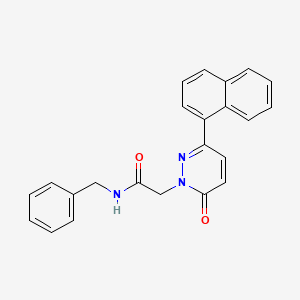

N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a naphthalen-1-yl substituent at the 3-position of the pyridazinone ring and an N-benzyl acetamide side chain. Pyridazinones are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

IUPAC Name |

N-benzyl-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-22(24-15-17-7-2-1-3-8-17)16-26-23(28)14-13-21(25-26)20-12-6-10-18-9-4-5-11-19(18)20/h1-14H,15-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIZCTHZPNAKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a naphthalene derivative with a pyridazinone precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature regulation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the benzyl or naphthalene rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. The naphthalene moiety contributes to the compound's ability to penetrate cellular membranes, enhancing its bioavailability and efficacy against various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have shown promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells is a focal point of ongoing research.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies, indicating its role in modulating inflammatory cytokines and pathways. This could lead to applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

Organic Electronics

This compound's unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit favorable charge transport properties is being explored for enhancing device performance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values lower than standard chemotherapeutics. |

| Study 2 | Antimicrobial Properties | Showed effective inhibition against multi-drug resistant strains, suggesting potential as a new antibiotic agent. |

| Study 3 | Neuroprotection | Reduced neuronal cell death in models of oxidative stress, indicating protective mechanisms against neurodegeneration. |

Mechanism of Action

The mechanism by which N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Pyridazinone Ring

Aryl Substituents

- Target Compound : 3-(naphthalen-1-yl) substitution introduces a planar, hydrophobic group conducive to π-π stacking interactions.

- Methyl-N-[2-(6-oxo-3-p-tolyl-pyridazin-1-yl)-acetamide]: Features a para-methylphenyl (p-tolyl) group at the 3-position.

- 4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5a) : Substituted with a benzyloxy group, this compound introduces polar sulfonamide and ether functionalities, enhancing water solubility but possibly reducing blood-brain barrier penetration .

Heterocyclic Additions

Modifications on the Acetamide Side Chain

- Target Compound : N-benzyl group provides moderate steric hindrance and aromatic interactions.

- target’s ~388 g/mol) .

- N′-2-bromobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl)acetohydrazide (S3) : Replaces the benzyl group with a hydrazide-linked bromobenzylidene moiety, likely enhancing metal-chelating properties .

Pharmacological and Physicochemical Properties

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (Predicted) |

|---|---|---|---|---|

| Target Compound | ~388 | 3-naphthyl, N-benzyl | High | Low (hydrophobic) |

| 5a (benzyloxy sulfonamide) | 398.4 | 3-benzyloxy, sulfonamide | Moderate | Moderate (polar) |

| 8a (bromophenyl) | 461.4 | 4-bromophenyl, methylthio | High | Very low |

| S3 (hydrazide) | ~450 | bromobenzylidene, piperidine | Moderate | Low |

*LogP estimated based on substituent contributions.

Biological Activity

N-benzyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a naphthalene moiety with a pyridazinone core, classified under heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 306.36 g/mol. The synthesis typically involves several key steps:

- Formation of the Pyridazinone Core : This can be achieved through reactions involving hydrazine and suitable diketones or ketoesters.

- Introduction of the Naphthyl Group : Often accomplished via Friedel-Crafts acylation using naphthalene and acyl chlorides in the presence of Lewis acid catalysts.

- Final Coupling : The final product is obtained by coupling the naphthalenyl derivative with an acetamide.

Biological Activity

This compound exhibits various biological activities, particularly in the context of anticancer and anticonvulsant effects.

Anticancer Activity

Research indicates that this compound may inhibit cell proliferation across several cancer cell lines. For example, derivatives have shown significant antiproliferative activity against human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. In one study, a related compound demonstrated GI50 values of 1.34 µM against c-Src kinase in NIH3T3/c-Src527F cells, suggesting potent activity against cancer cell growth .

Table 1: Anticancer Activity Summary

| Compound | Cell Line | GI50 (µM) | Activity Description |

|---|---|---|---|

| 8a | NIH3T3/c-Src527F | 1.34 | Inhibits c-Src kinase |

| 8b | BT-20 | 50 | 64-71% inhibition at 50 µM |

| 8c | CCRF-CEM | Varies | Antiproliferative effects noted |

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. A study comparing related N-benzyl derivatives found that certain modifications significantly impacted their efficacy in seizure models, with some derivatives showing ED50 values comparable to established anticonvulsants like phenobarbital .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. This may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could modulate receptor activity, influencing downstream signaling cascades related to cell growth and apoptosis.

Further studies are required to elucidate these mechanisms fully and identify specific biological targets.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its analogs:

- Anticancer Studies : Various derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in cancer models, demonstrating significant activity that warrants further investigation.

- Anticonvulsant Studies : Functionalized derivatives were tested for their anticonvulsant properties, showing promising results that could lead to new therapeutic options for seizure management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.